

3-Aminoquinolin-7-OL CAS number and chemical identifiers

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Compound of Interest

Compound Name: 3-Aminoquinolin-7-OL

Cat. No.: B1384483

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An In-depth Technical Guide to **3-Aminoquinolin-7-ol**: Synthesis, Properties, and Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for **3-Aminoquinolin-7-ol** is limited in publicly available scientific literature. This guide has been compiled by leveraging data from closely related analogs and established principles of organic chemistry and pharmacology. All predicted data and proposed methodologies should be experimentally verified.

Introduction

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with significant biological activities. Its derivatives have found applications as antimalarial, anticancer, antibacterial, and antifungal agents. The introduction of various functional groups onto the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on **3-Aminoquinolin-7-ol**, a specific, lesser-explored isomer, providing a comprehensive overview of its chemical identity, proposed synthesis, predicted properties, and potential applications in drug discovery and development.

Part 1: Core Chemical Identifiers

A precise understanding of a molecule's identity is paramount for any research endeavor. This section provides the key chemical identifiers for **3-Aminoquinolin-7-ol**.

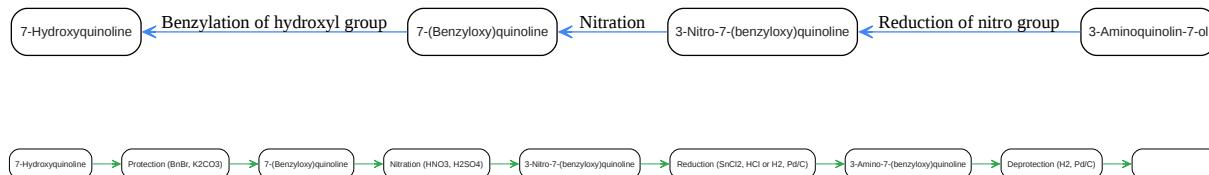
Identifier	Value	Source
CAS Number	122855-38-3	[1]
Molecular Formula	C ₉ H ₈ N ₂ O	[2]
Molecular Weight	160.17 g/mol	[2]
IUPAC Name	3-Aminoquinolin-7-ol	Inferred from structure
Canonical SMILES	C1=CC2=C(C=C(C=N2)N)C=C1O	Inferred from structure

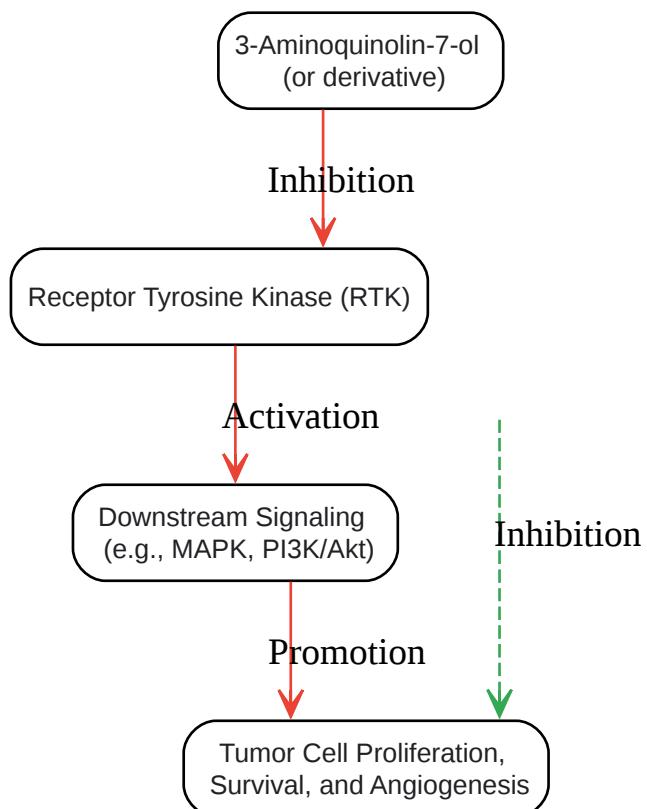
Part 2: Proposed Synthesis and Mechanistic Insights

While a specific, validated synthesis for **3-Aminoquinolin-7-ol** is not readily available in the literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted quinolines. A common strategy involves the construction of the quinoline core followed by the introduction or modification of functional groups.

Retrosynthetic Analysis

A logical retrosynthetic approach to **3-Aminoquinolin-7-ol** would involve the disconnection of the amino and hydroxyl groups, leading back to a suitably substituted quinoline precursor. One potential pathway starts from a protected 7-hydroxyquinoline, which can be nitrated and subsequently reduced to introduce the amino group at the 3-position.





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References

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